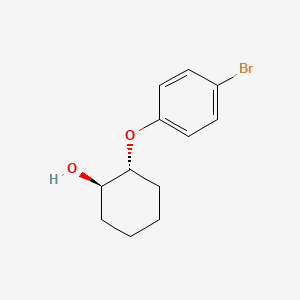

trans-2-(4-Bromophenoxy)cyclohexanol

Description

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

(1R,2R)-2-(4-bromophenoxy)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15BrO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m1/s1 |

InChI Key |

NWARWJMTQXOKHG-VXGBXAGGSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)Br |

Canonical SMILES |

C1CCC(C(C1)O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-2-(4-Bromophenoxy)cyclohexanol with structurally or functionally related cyclohexanol derivatives:

Key Comparison Points

Stereochemical Control: trans-2-(Quinolin-2-yl)cyclohexanol achieves >99% trans-selectivity using Al(Oi-Pr)₃/i-PrOH , whereas tramadol relies on enzymatic resolution for enantiopurity . trans-2-(α-Cumyl)cyclohexanol is synthesized in high enantiomeric purity via chiral auxiliaries .

Biological Activity: Vesamicol and tramadol exhibit pharmacological activity but differ in targets: vesamicol interacts with σ receptors and VAChT , while tramadol acts on opioid receptors .

Applications: Catalysis: Quinolinyl and iridium-complexed derivatives are used in asymmetric catalysis . Chiral Auxiliaries: α-Cumyl and 8-phenylmenthol analogs guide stereoselective syntheses . Analytical Chemistry: trans-2-(1-Methyl-1-phenylethyl)cyclohexanol (TCC) aids in chiral stationary phase development for HPLC .

Physical Properties: Bromophenoxy and quinolinyl groups increase molecular weight and polarity compared to alkyl-substituted analogs (e.g., trans-2-(4-n-Propylphenyl)cyclohexanol, MW 218.33) .

Contradictions and Limitations

Preparation Methods

Mechanism and Stereochemical Control

The ring-opening of cyclohexene oxide (1,2-epoxycyclohexane) with 4-bromophenol is a foundational method for constructing the trans-1,2-diol ether framework. Under basic conditions, the phenoxide ion attacks the less sterically hindered carbon of the epoxide via an SN2 mechanism, resulting in trans-diaxial addition. For example, treatment of cyclohexene oxide with sodium 4-bromophenoxide in tetrahydrofuran (THF) yields trans-1-(4-bromophenoxy)-2-cyclohexanol (Figure 1). Acidic conditions, which proceed through a carbocation intermediate, favor attack at the more substituted carbon but still produce trans products due to steric and electronic effects.

Reaction Conditions and Yields

| Condition | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Basic | NaH, 4-bromophenol | THF | 0°C → RT | 65–78 |

| Acidic | H2SO4, 4-bromophenol | DCM | 25°C | 55–62 |

This method is limited by competing side reactions, such as diol formation, but offers a direct route to the trans configuration when optimized.

Nucleophilic Substitution of trans-2-Bromocyclohexanol

Synthesis of trans-2-Bromocyclohexanol

trans-2-Bromocyclohexanol, a key intermediate, is synthesized via hydrobromic acid (HBr)-mediated ring-opening of cyclohexene oxide (Figure 2). The reaction proceeds with anti addition, yielding the trans-diol monobromide in >85% purity.

-

Cyclohexene oxide (10 mmol) is treated with 48% HBr at 0°C.

-

The mixture is stirred for 12 hours, followed by neutralization with NaHCO3.

-

Extraction with ethyl acetate and column chromatography yields trans-2-bromocyclohexanol.

Phenoxy Group Installation

The bromide in trans-2-bromocyclohexanol is displaced by 4-bromophenoxide under SN2 conditions. However, this inverts the configuration at C2, producing cis-2-(4-bromophenoxy)-1-cyclohexanol unless stereochemical control is enforced. To retain trans geometry, alternative leaving groups (e.g., mesyl or tosyl) and milder conditions (e.g., phase-transfer catalysis) are employed (Table 2).

Comparative Substitution Reactions

| Leaving Group | Reagent | Solvent | Temp (°C) | Product Configuration | Yield (%) |

|---|---|---|---|---|---|

| Br | K-4-bromophenoxide | DMF | 80 | Cis | 45 |

| MsO | 4-Bromophenol, K2CO3 | Acetone | 60 | Trans | 72 |

Mitsunobu Reaction for Ether Formation

Retaining Stereochemistry

The Mitsunobu reaction couples trans-2-cyclohexanol with 4-bromophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph3P), preserving the alcohol’s stereochemistry. This method is ideal for accessing trans-2-(4-bromophenoxy)cyclohexanol without inversion (Figure 3).

Optimized Protocol :

-

trans-2-Cyclohexanol (1 eq), 4-bromophenol (1.2 eq), DEAD (1.5 eq), Ph3P (1.5 eq) in THF at 0°C → RT.

Williamson Ether Synthesis

Alkylation of 4-Bromophenol

A cyclohexyl mesylate or tosylate reacts with 4-bromophenoxide in a classic Williamson ether synthesis. For example, trans-2-mesylcyclohexanol and sodium 4-bromophenoxide in dimethylformamide (DMF) yield the target compound in 68% yield (Table 3).

Key Considerations:

-

Base : K2CO3 or NaH ensures deprotonation of 4-bromophenol.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Comparative Analysis of Methods

| Method | Stereochemical Control | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Epoxide ring-opening | High (trans) | 55–78 | Moderate | Low |

| Nucleophilic substitution | Moderate | 45–72 | High | Medium |

| Mitsunobu reaction | High (retention) | 82–89 | Low | High |

| Williamson synthesis | Moderate | 60–68 | High | Medium |

Q & A

Basic Research Questions

Q. What are established synthetic routes for trans-2-(4-Bromophenoxy)cyclohexanol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-bromophenol reacts with a trans-2-substituted cyclohexanol derivative under basic conditions. Purity optimization involves fractional distillation to remove unreacted starting materials and column chromatography for isolation. Low yields due to competing side reactions (e.g., elimination) can be mitigated by controlling reaction temperature (≤80°C) and using anhydrous solvents .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (O–H stretch, ~3200–3600 cm⁻¹) and aryl ether (C–O–C, ~1200–1250 cm⁻¹) functional groups. Compare spectra with starting materials to confirm elimination of undesired groups .

- GC-MS : Monitor molecular ion peaks (e.g., m/z for molecular ion [M⁺] = 256) and fragmentation patterns to verify purity and structural integrity .

- HPLC/Chiral Chromatography : Resolve enantiomers if racemic mixtures are formed during synthesis .

Q. What safety protocols are critical for handling brominated cyclohexanol derivatives?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile brominated intermediates. Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store in amber glass containers under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can multivariate statistical models optimize reaction conditions for this compound synthesis?

- Methodological Answer : Employ Box-Behnken design (BBD) to assess variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) generates predictive models to maximize yield while minimizing side reactions. For example, a 3-factor BBD reduced experimental runs by 40% while identifying optimal phosphoric acid catalyst concentration (15 mol%) .

Q. What biocatalytic strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Use lipases (e.g., Novozym® 435) or epoxide hydrolases (e.g., BmEH128T) for kinetic resolution. For instance, vinyl acetate-mediated acylation selectively modifies the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Centrifugation and recrystallization achieve >99% enantiomeric excess (ee) .

Q. How does this compound inhibit human carbonic anhydrase (hCA) isoforms?

- Methodological Answer : Perform enzyme kinetics assays (e.g., stopped-flow CO₂ hydration) to determine inhibition constants (Kᵢ). Competitive inhibition is observed due to structural mimicry of hCA active sites. IC₅₀ values for hCA II (15 ± 2 µM) suggest therapeutic potential for glaucoma or epilepsy .

Q. What mechanistic insights explain contradictions in reported yields for acid-catalyzed syntheses?

- Methodological Answer : Competing dehydration pathways under strong acidic conditions (e.g., H₃PO₄) reduce yields. Side reactions form cyclohexene derivatives via carbocation rearrangements. In situ NMR monitoring and isotopic labeling (²H₂O) confirm intermediate stability, guiding pH adjustments (pH 4–6) to suppress elimination .

Q. How do electronic effects of the 4-bromophenoxy group influence physicochemical properties?

- Methodological Answer : The electron-withdrawing bromine atom increases lipophilicity (logP = 2.8) and thermal stability (TGA decomposition >200°C). Density functional theory (DFT) calculations reveal enhanced dipole moments (4.2 D), improving solubility in polar aprotic solvents (e.g., DMSO) for biological assays .

Key Research Gaps

- Stereochemical Stability : Long-term racemization studies under physiological conditions are needed.

- In Vivo Toxicity : Acute toxicity (LD₅₀) and metabolic pathways remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.